cis-4-Amino-1-Cbz-3-hydroxypiperidine
Overview
Description
The compound “cis-4-Amino-1-Cbz-3-hydroxypiperidine” is a chemical with the molecular formula C13H18N2O3 and a molecular weight of 250.3 . Its IUPAC name is benzyl 4-amino-3-hydroxypiperidine-1-carboxylate . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The SMILES string representation of this compound isO=C(N1CC@HC@HCC1)OCC2=CC=CC=C2
. This representation provides a way to visualize the compound’s structure. Physical And Chemical Properties Analysis
Cis-4-Amino-1-Cbz-3-hydroxypiperidine is a solid substance . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis of Amino Acids and Derivatives
Research has demonstrated the significance of cis-4-Amino-1-Cbz-3-hydroxypiperidine in the synthesis of various amino acids and derivatives. For instance, Liang and Datta (2005) outlined the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids, highlighting the role of cis-4-Amino-1-Cbz-3-hydroxypiperidine in medicinal chemistry (Liang & Datta, 2005). Similarly, Witiak et al. (1987) detailed the stereocontrolled synthesis of diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes, emphasizing the importance of Cbz-protected species in the process (Witiak et al., 1987).
Development of Pharmaceutical Compounds
The compound has been instrumental in the development of various pharmaceutical compounds. Gordillo Guerra et al. (2017) presented a method for the preparation of N-substituted cis 5-amino-3-hydroxypiperidines, which are relevant in drug development (Gordillo Guerra et al., 2017). Additionally, the research by Hara and Kino (2009) on novel L-proline cis-4-hydroxylases converting free L-proline to cis-4-hydroxy-L-proline underlines the compound's utility in creating valuable chiral building blocks for pharmaceutical synthesis (Hara & Kino, 2009).
Enhancing Synthetic Methodologies
The compound is also used in enhancing synthetic methodologies. For example, Szatmári et al. (2006) reported an efficient synthesis of orthogonally Nα/Nγ-protected trans- and cis-4-aminopipecolic acid, starting from methyl cis-4-hydroxypiperidine-2-carboxylate (Szatmári et al., 2006).
Role in Biochemical Research
The biochemical research implications of cis-4-Amino-1-Cbz-3-hydroxypiperidine are notable. Research by Dolenga and Hechtman (1992) on the cytotoxicity of Carbobenzoxy-Protected amino acids, for instance, sheds light on the broader biochemical and cellular effects of such compounds (Dolenga & Hechtman, 1992).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
benzyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGMFWANMCSOS-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1N)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Amino-1-Cbz-3-hydroxypiperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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